molecular formula C22H20N4O3S B14644083 N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide CAS No. 53251-14-2

N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide

Cat. No.: B14644083
CAS No.: 53251-14-2
M. Wt: 420.5 g/mol
InChI Key: JVFNEURKRMZQEW-UHFFFAOYSA-N
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Description

N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide is a synthetic acridine derivative of significant interest in biochemical and pharmacological research. As a member of the acridine family, its planar aromatic structure allows it to function as a DNA intercalating agent. This mechanism involves the insertion of the molecule between DNA base pairs, which can disrupt essential cellular processes such as DNA replication and transcription . DNA intercalation is a recognized mechanism for compounds that can perturb the cell cycle; for instance, the related drug mAMSA (amsacrine) is known to cause an accumulation of cells in the G2 phase, which can subsequently influence pathways like cellular differentiation in certain leukemia cell models . The structural features of this compound—specifically the acridine core, methanesulfonamido anilino side chain, and acetamide group—are designed to modulate its biological activity, solubility, and interaction with biological targets. Research into similar N-(9-acridinyl) derivatives has highlighted their potential in various fields, including investigations as antiparasitic agents, particularly against protozoans like Toxoplasma gondii . The ongoing exploration of acridine compounds underscores their value as tools for studying DNA-protein interactions, cell cycle dynamics, and for developing novel therapeutic strategies . This product is provided for research purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

53251-14-2

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[9-[4-(methanesulfonamido)anilino]acridin-4-yl]acetamide

InChI

InChI=1S/C22H20N4O3S/c1-14(27)23-20-9-5-7-18-21(17-6-3-4-8-19(17)25-22(18)20)24-15-10-12-16(13-11-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25)

InChI Key

JVFNEURKRMZQEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the acridine core. One common method involves the condensation of anthranilic acid with a suitable aldehyde, followed by cyclization to form the acridine skeleton The final step involves the acetylation of the amino group to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity is governed by its amide group and acridine core , enabling participation in:

  • Hydrolysis of the Amide Group

    • The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.

    • Example:

      Acetamide+H+Carboxylic Acid+Amine\text{Acetamide} + \text{H}^+ \rightarrow \text{Carboxylic Acid} + \text{Amine}
  • Electrophilic Aromatic Substitution (EAS)

    • The acridine backbone, a tricyclic aromatic system, allows for EAS reactions at specific positions, enabling further functionalization.

Hydrolysis of the Amide Group

The reaction proceeds via a nucleophilic acyl substitution mechanism :

  • Protonation of the carbonyl oxygen activates the electrophilic carbonyl carbon.

  • Nucleophilic attack by water (or hydroxide) forms a tetrahedral intermediate.

  • Deprotonation and cleavage yield the carboxylic acid and amine.

Electrophilic Aromatic Substitution

The acridine core’s electron-rich nature facilitates EAS at positions para to the nitrogen atom. This reaction is sensitive to directing groups and reaction conditions (e.g., nitration, halogenation).

Structural Analysis Techniques

The compound’s purity and structure are validated using:

Technique Purpose Key Observations
NMR Spectroscopy Confirm molecular structure and functional groups.Signals for aromatic protons, amide NH, and sulfonamide groups.
Mass Spectrometry (MS) Verify molecular weight and fragmentation patterns.Molecular ion peak at m/z=420.5m/z = 420.5 (C22_{22}H20_{20}N4_4O3_3S$$) .

Comparison with Similar Compounds

Compound Key Features Reactivity Highlights
This compound Acridine core, methanesulfonyl group, acetamide moiety.Hydrolysis, EAS at acridine positions.
9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide Acridine core, dimethylamino propyl group.Reduced reactivity due to steric hindrance.
Acridinone derivatives Varying substituents (e.g., ketones, esters).Reactivity depends on substituent electronic effects.

Scientific Research Applications

N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Studied for its ability to intercalate into DNA and affect biological processes.

    Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.

    Industry: Used in the development of materials with photochemical properties

Comparison with Similar Compounds

Positional Isomers on the Acridine Core

  • N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide (CAS 61462-74-6) Molecular Formula: C22H20N4O3S Key Difference: The acetamide group is at the 2-position instead of the 4-position of the acridine ring. Impact: Positional isomerism may alter DNA-binding affinity due to steric and electronic effects. The 4-position substitution in the target compound likely enhances planarity for intercalation .
  • N-(9-((4-((Methylsulfonyl)amino)phenyl)amino)-3-acridinyl)acetamide methanesulfonate (CAS 6544-91-8) Molecular Formula: C23H24N4O6S2 Key Difference: Substitution at the 3-position of acridine and the presence of a methanesulfonate counterion. Impact: The counterion improves solubility, while the 3-substitution may reduce intercalation efficiency compared to the 4-position .

Functional Group Variations

  • 2-[9-[4-(Methanesulfonamido)-2-methoxyanilino]acridin-4-yl]oxy-N-methylacetamide (CAS 76708-52-6) Molecular Formula: C24H24N4O5S Key Difference: Contains a methoxy group at the 2-position of the anilino ring and an ether-linked acetamide.
  • N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9)

    • Molecular Formula : C15H16N2O4S
    • Key Difference : Lacks the acridine core; features a sulfamoylphenyl group with a methoxyphenyl substituent.
    • Impact : Without the DNA-intercalating acridine moiety, this compound may instead target enzymes like carbonic anhydrases .

Substituents on the Sulfonamide Group

  • N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)acetamide (CAS 19837-90-2) Molecular Formula: C16H18N2O4S Key Difference: Ethoxy group replaces the methanesulfonyl group. Impact: The ethoxy group’s larger size could hinder binding to compact biological targets compared to the smaller methanesulfonyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
Target Compound (61462-74-6) C22H20N4O3S 420.48 Acridin-4-yl, methanesulfonamidoanilino 97%
Acridin-2-yl Isomer (61462-74-6) C22H20N4O3S 420.48 Acridin-2-yl, methanesulfonamidoanilino 97%
Methanesulfonate Derivative (6544-91-8) C23H24N4O6S2 532.62 Acridin-3-yl, methanesulfonate counterion Not specified
Methoxy-Substituted (76708-52-6) C24H24N4O5S 480.54 2-Methoxyanilino, ether-linked acetamide 96%

Research Findings and Trends

  • DNA Binding : The target compound’s 4-acridinyl substitution optimizes planar stacking for intercalation, as seen in studies of acridine derivatives .
  • Solubility : Methanesulfonate salts (e.g., CAS 6544-91-8) show improved solubility, critical for in vivo efficacy .
  • Synthetic Challenges : Introducing substituents at the 4-position of acridine requires regioselective synthesis, often involving palladium-catalyzed coupling .

Q & A

Q. What are the key synthetic pathways for N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

Acridinone Core Formation : Start with acridinone derivatives functionalized at the 4-position.

Sulfonamide Linkage : Introduce the methanesulfonylaminoaniline moiety via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., Pd catalysis) .

Acetamide Capping : React the intermediate with acetyl chloride in anhydrous dichloromethane, using triethylamine as a base.
Optimization Strategies :

  • Yield Improvement : Use high-purity reagents, and monitor reaction progress via TLC or HPLC.
  • Purity Control : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. How is structural characterization performed for this compound?

Methodological Answer:

Spectroscopic Analysis :

  • NMR : Confirm proton environments (e.g., acridinone aromatic protons at δ 7.5–8.5 ppm, methanesulfonyl group at δ 3.1 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 423.12) .

Chromatography :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with DNA or enzymes?

Methodological Answer:

Biophysical Assays :

  • Fluorescence Quenching : Measure changes in acridine fluorescence upon DNA binding (e.g., intercalation studies with calf thymus DNA) .
  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., topoisomerase II) to quantify binding kinetics (KD values) .

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in DNA grooves or enzyme active sites .

Q. How to resolve contradictions in solubility and stability data under physiological conditions?

Methodological Answer:

Solubility Profiling :

  • Use shake-flask method: Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and quantify via UV-Vis (λmax ~350 nm) .

Stability Studies :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and varying pH. Monitor degradation products via LC-MS .

Data Reconciliation :

  • Compare results across labs by standardizing buffers (e.g., 0.5% DMSO for solubility) and validating assays with control compounds (e.g., acridin analogs) .

Q. What advanced techniques are used to study its antiproliferative mechanisms in cancer cells?

Methodological Answer:

In Vitro Assays :

  • MTT/Proliferation : Treat adenocarcinoma cells (e.g., A549) with 1–100 μM compound for 48 hrs; calculate IC50 .

Mechanistic Studies :

  • Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) and DNA damage (γ-H2AX) .
  • Flow Cytometry : Analyze cell cycle arrest (e.g., G2/M phase accumulation) .

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